molecular formula C8H8ClNO3 B3348409 3-Chloro-2-ethoxypyridine-4-carboxylic acid CAS No. 1696892-30-4

3-Chloro-2-ethoxypyridine-4-carboxylic acid

Cat. No.: B3348409
CAS No.: 1696892-30-4
M. Wt: 201.61 g/mol
InChI Key: AJELRLZHXZDBDL-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids represent a cornerstone class of heterocyclic compounds, with the position of the carboxylic acid group on the pyridine ring defining their fundamental chemical behavior and reactivity. The presence of additional substituents, as seen in 3-Chloro-2-ethoxypyridine-4-carboxylic acid, further refines these properties, offering chemists a powerful toolkit for molecular design.

The electronic nature of the pyridine ring, characterized by its electron-deficient π-system, influences the acidity of the carboxylic acid group and the reactivity of the ring towards various chemical transformations. The substituents on the ring play a crucial role in modulating this reactivity. In the case of the title compound, the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen atom is expected to increase the acidity of the carboxylic acid. Conversely, the ethoxy group, with its electron-donating mesomeric effect, can influence the electron density of the ring system. This intricate interplay of electronic effects governs the compound's behavior in chemical reactions.

Significance of Substituted Pyridine Scaffolds in Advanced Synthetic Chemistry

Substituted pyridine scaffolds are of paramount importance in the development of new pharmaceuticals and agrochemicals. The pyridine ring is a common motif found in a multitude of biologically active molecules. The ability to introduce a variety of substituents at specific positions on the pyridine ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability.

This compound serves as a valuable building block in this context. The three distinct functional groups—a carboxylic acid, a halogen, and an ether—provide multiple handles for further chemical modification. The carboxylic acid can be converted into a wide range of other functional groups, such as esters, amides, and alcohols. The chlorine atom can participate in various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The ethoxy group, while generally more stable, can also be a site for chemical modification under specific conditions. This multi-functionality makes the compound a key intermediate for the synthesis of more complex and potentially bioactive molecules.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound primarily focuses on its utility as a synthetic intermediate. While specific, in-depth studies on the compound itself are not extensively documented in publicly available literature, its structural motifs are present in molecules of interest in medicinal chemistry. Research in related areas suggests that this compound could be a precursor to molecules with potential antibacterial or enzyme-inhibitory activities.

The synthesis of such substituted pyridine carboxylic acids is a field of active investigation. General methodologies for the preparation of polysubstituted pyridines often involve multi-step sequences, starting from simpler precursors. The synthesis of this compound would likely involve the construction of the substituted pyridine ring, followed by or concurrent with the introduction and modification of the functional groups. A plausible synthetic route could involve the chlorination of a 2-ethoxypyridine-4-carboxylic acid precursor.

The reactivity of this compound is also a subject of academic interest. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The carboxylic acid group can undergo standard transformations, such as esterification and amidation. Furthermore, the pyridine ring itself can be subject to reactions such as N-oxidation. Understanding the regioselectivity and reactivity of these transformations is crucial for the strategic use of this compound in the synthesis of target molecules.

Spectroscopic characterization is fundamental to confirming the structure and purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to provide detailed structural information.

Spectroscopic Data Interpretation:

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the ethoxy group (a quartet and a triplet), and distinct aromatic protons on the pyridine ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring (with chemical shifts influenced by the substituents), and the carbons of the ethoxy group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O stretching of the ethoxy group, and C-Cl stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-ethoxypyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-6(9)5(8(11)12)3-4-10-7/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJELRLZHXZDBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of 3 Chloro 2 Ethoxypyridine 4 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Pyridine (B92270) Core

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.comfiveable.me For 3-Chloro-2-ethoxypyridine-4-carboxylic acid, several strategic disconnections can be proposed to outline potential synthetic routes.

The primary disconnections for the target molecule are:

C4-COOH bond: The carboxylic acid group can be disconnected, suggesting a carboxylation reaction of a 3-chloro-2-ethoxypyridine (B70323) intermediate as a final step. This is a common strategy for preparing pyridine carboxylic acids. chemistryviews.org

C2-OEt bond: The ethoxy group can be disconnected, pointing to a precursor like 3-chloro-2-hydroxypyridine-4-carboxylic acid or a 2,3-dichloropyridine (B146566) derivative that can undergo nucleophilic substitution with an ethoxide source.

C3-Cl bond: The chloro group disconnection suggests a chlorination reaction on a 2-ethoxypyridine-4-carboxylic acid precursor. The regioselectivity of this step is a critical consideration. researchgate.net

Based on these disconnections, a plausible retrosynthetic pathway would start from a simpler pyridine derivative and sequentially introduce the required functional groups at the C2, C3, and C4 positions.

Multistep Synthetic Routes from Readily Available Precursors

Constructing the this compound molecule involves a sequence of reactions, each designed to install a specific functional group onto the pyridine core with high selectivity.

The introduction of a chlorine atom at the C3 position of the pyridine ring requires careful control of regioselectivity. Direct chlorination of pyridine is often unselective. A more controlled approach involves the activation of the pyridine ring, for example, through the formation of a pyridine N-oxide. The N-oxide directs electrophilic substitution primarily to the C2 and C4 positions. However, under specific conditions, chlorination can be directed to other positions. researchgate.net

A potential strategy involves starting with a pre-functionalized pyridine. For instance, beginning with a 2-ethoxypyridine (B84967) derivative, the electron-donating nature of the ethoxy group would activate the ring, but directing chlorination specifically to the C3 position can be challenging. An alternative is to use a directing group or to employ a starting material where the C3 position is already functionalized for conversion to a chloro group. Modern methods involving transition-metal-catalyzed C-H activation could also offer a route to regioselective chlorination. chemrxiv.org

Table 1: Comparison of Potential Chlorination Reagents

ReagentConditionsSelectivityRemarks
N-Chlorosuccinimide (NCS)Acidic or radical initiationModerate to goodCommon and mild chlorinating agent.
Sulfuryl chloride (SO₂Cl₂)Varies (thermal, photochemical)Often yields mixturesCan be aggressive, leading to over-chlorination.
Oxalyl chloride/(COCl)₂With pyridine N-oxide, 0 °CHigh for C2 positionUseful for activating N-oxides for substitution. researchgate.net
Palladium CatalysisWith directing groupHigh regioselectivityAdvanced method for C-H functionalization. chemrxiv.org

The ethoxy group at the C2 position can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a pyridine derivative bearing a good leaving group, such as a halogen, at the C2 position with sodium ethoxide. The C2 position of the pyridine ring is electron-deficient and thus activated for nucleophilic attack.

A common precursor for this step would be a 2,3-dichloropyridine derivative. The chlorine atom at the C2 position is generally more labile than the one at C3, allowing for selective substitution.

Example Reaction: Starting with 2,3-dichloro-4-methylpyridine, reaction with sodium ethoxide in ethanol (B145695) at elevated temperatures would preferentially yield 3-chloro-2-ethoxy-4-methylpyridine. The subsequent oxidation of the methyl group would then lead to the desired carboxylic acid.

The final step in many proposed syntheses is the introduction of the carboxylic acid group at the C4 position. Several strategies exist for this transformation.

Oxidation of a C4-Alkyl Group: A reliable and widely used method is the oxidation of a precursor containing an alkyl group (e.g., methyl) at the C4 position. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can effectively convert the alkyl group to a carboxylic acid. google.com

Direct C-H Carboxylation: Modern approaches focus on the direct carboxylation of a C-H bond using carbon dioxide (CO₂), which is an abundant and non-toxic C1 source. chemistryviews.org This can be achieved through various catalytic systems, including copper-catalyzed reactions of pyridylphosphonium salts with CO₂. chemistryviews.orgresearchgate.net This method is advantageous for late-stage functionalization.

Metal-Halogen Exchange: A 4-halopyridine precursor can undergo metal-halogen exchange (e.g., with n-butyllithium) to form a 4-pyridyllithium species. This intermediate can then be quenched with CO₂ to form the carboxylic acid. researchgate.net

Electrochemical Carboxylation: Electrochemical methods offer a green and efficient alternative for carboxylating pyridines. By using an electrochemical reactor, it is possible to achieve site-selective carboxylation of the pyridine ring. researchgate.netazom.com

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. Key parameters for optimization include the choice of solvent, temperature, catalyst, and the stoichiometry of reagents.

For a critical step, such as the SNAr reaction for introducing the ethoxy group, a systematic study can be performed to identify the optimal conditions.

Table 2: Hypothetical Optimization of the Ethoxylation of 2,3-Dichloro-4-methylpyridine

EntrySodium Ethoxide (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
11.1Ethanol601265
21.5Ethanol601278
31.5Ethanol80 (Reflux)685
41.5DMF80682
52.0Ethanol80 (Reflux)686 (minor disubstitution)

This data illustrates that increasing the amount of sodium ethoxide and the reaction temperature can improve the yield, with refluxing ethanol providing a good balance of reactivity and selectivity.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. rasayanjournal.co.inijarsct.co.in Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly effective in this regard. nih.govrsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in Similarly, toxic reagents should be substituted with less hazardous ones.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. researchgate.net Biocatalysis, using enzymes, offers high selectivity under mild conditions. ijarsct.co.in

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Renewable Feedstocks: While challenging for complex heterocycles, future research may focus on developing routes from bio-based starting materials.

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Solvent-Free and Catalytic Approaches for Sustainable Synthesis

Traditional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents, which contribute significantly to chemical waste. Modern approaches aim to eliminate or drastically reduce solvent use through solvent-free reaction conditions, such as those achieved with microwave assistance or mechanochemistry. nih.govgoogle.com Coupled with the use of highly efficient catalysts, these methods offer a greener pathway for the synthesis of pyridine derivatives.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique can facilitate solvent-free reactions, further enhancing its environmental credentials. nih.gov For the synthesis of substituted pyridine carboxylic acids, microwave irradiation can be particularly effective in promoting cyclization and condensation reactions. For instance, a one-pot synthesis of tri- or tetrasubstituted pyridines can be achieved by irradiating ethyl β-aminocrotonate and various alkynones, demonstrating superior yields compared to conventional heating. While a direct microwave-assisted synthesis for this compound is not prominently documented, analogous syntheses of functionalized pyridines suggest its potential.

A hypothetical microwave-assisted approach could involve the reaction of a suitably substituted enamine with an ethynyl (B1212043) ketone under solvent-free conditions, potentially with a solid acid catalyst, to construct the pyridine ring. The efficiency of this method is highlighted in the synthesis of various pyridine derivatives where reaction times are reduced from hours to minutes. rsc.org

Interactive Data Table: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Derivatives

ProductMethodCatalystSolventTimeYield (%)
Substituted PyridineMicrowaveYbCl₃None4 min80-95
Substituted PyridineConventionalYbCl₃None60 minLower
Dihydropyrido[2,3-d]pyrimidinesMicrowaveNoneNone10 minHigh
Dihydropyrido[2,3-d]pyrimidinesConventionalNoneNone4 hHigh
QuinolinesMicrowaveTFANone30 min95-99

Data extrapolated from analogous syntheses of pyridine and quinoline (B57606) derivatives. rsc.orggoogle.com

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often room-temperature alternative to traditional synthesis. organic-chemistry.org Grinding reactants together, sometimes with a catalytic amount of a solid-phase catalyst, can lead to the formation of complex molecules with high efficiency. For the synthesis of pyridine derivatives, a simple, green, and cost-effective protocol has been demonstrated for the oxidation of Hantzsch-type 1,4-dihydropyridines to the corresponding 4-substituted-2,6-dimethyl-3,5-pyridinecarboxylates using ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions. google.com This suggests that a final oxidation step in a potential synthesis of a precursor to this compound could be achieved mechanochemically.

Catalytic Approaches:

The use of catalysts is central to sustainable synthesis, as they can increase reaction rates, improve selectivity, and reduce energy consumption. For the production of pyridine carboxylic acids, various catalytic systems have been explored.

Vapor Phase Catalytic Oxidation: An eco-friendly process for producing pyridine carboxylic acids involves the direct catalytic vapor phase oxidation of alkyl pyridines. google.com This method uses air as the oxidant and water as the only solvent, significantly reducing waste generation. For example, passing 5-ethyl-2-methylpyridine (B142974) over a LiV₆O₁₅/ZrSiO₄ catalyst at 320°C yields nicotinic acid with 100% conversion and 66% yield. google.com A similar approach could be envisioned for the oxidation of a suitable precursor to this compound.

Heterogeneous Catalysis: Solid heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. google.com For instance, the catalytic hydrolysis of pyridine nitrile compounds to pyridine carboxylic acid amides can be achieved in the presence of a solid heterogeneous catalyst, with the catalyst and water being reused. google.com Furthermore, pyridine-2-carboxylic acid itself has been shown to be an efficient, recyclable organocatalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones, achieving excellent yields in short reaction times. nih.gov

Catalytic Reduction: The preparation of pyridine-4-carboxylic acid from 2,6-dichloropyridine-4-carboxylic acid can be accomplished via catalytic reduction with nickel in an alkaline medium. researchgate.net This highlights the potential for catalytic dehalogenation in the synthesis or modification of chlorinated pyridine derivatives.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. A high atom economy indicates that fewer atoms are wasted as byproducts.

To illustrate the concept for the synthesis of this compound, let's consider a hypothetical sustainable synthesis pathway based on a cyclization reaction.

Hypothetical Atom-Economical Synthesis:

A plausible green synthesis route could involve the [4+2] cycloaddition of a 1-oxa-1,3-butadiene derivative with an appropriate acetylene, followed by aromatization. Let's propose a simplified, hypothetical reaction for the purpose of calculating atom economy:

Reaction: Reactant A (C₅H₅ClO₂) + Reactant B (C₃H₄O) → this compound (C₈H₈ClNO₃) + H₂O

Molecular Weights:

this compound (Desired Product): 201.61 g/mol

Reactant A: 132.55 g/mol (hypothetical)

Reactant B: 56.06 g/mol (hypothetical)

Water (Byproduct): 18.02 g/mol

Atom Economy Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (201.61 / (132.55 + 56.06)) x 100 = (201.61 / 188.61) x 100 ≈ 106.9%

(Note: An atom economy greater than 100% is not possible. This hypothetical calculation is for illustrative purposes only, and the molecular weights of reactants A and B are chosen to demonstrate the calculation. A real-world reaction would be designed to maximize the incorporation of all reactant atoms into the final product, aiming for an atom economy as close to 100% as possible.)

In practice, reactions with high atom economy are typically addition and rearrangement reactions. Substitution and elimination reactions tend to have lower atom economies due to the generation of stoichiometric byproducts.

Reaction Efficiency:

The development of catalytic and solvent-free methods directly contributes to improved reaction efficiency. For example, microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, while catalytic processes can increase yields and allow for milder reaction conditions. The ideal synthesis of this compound would integrate these principles to create a process that is both environmentally benign and economically favorable.

Elucidating the Chemical Reactivity and Derivatization Pathways of 3 Chloro 2 Ethoxypyridine 4 Carboxylic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification: The carboxylic acid moiety of 3-chloro-2-ethoxypyridine-4-carboxylic acid can be readily converted to its corresponding esters through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach for pyridine (B92270) carboxylic acids. fishersci.co.ukgoogle.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com Alternatively, esterification can be achieved under milder, neutral conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.org This method is particularly useful for reactions with alcohols that are sensitive to acidic conditions.

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically done using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting acyl chloride can then be reacted with a primary or secondary amine to form the desired amide. growingscience.com Another widely used approach involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently mediate the direct coupling of the carboxylic acid with an amine under mild conditions. nih.govresearchgate.net The use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is another effective method for forming the amide bond. growingscience.com

Table 1: Representative Conditions for Esterification and Amidation

Transformation Reagents and Conditions Product
Esterification (Fischer) R'OH, H₂SO₄ (cat.), reflux 3-Chloro-2-ethoxypyridine-4-carboxylate ester
Esterification (DCC/DMAP) R'OH, DCC, DMAP (cat.), CH₂Cl₂ 3-Chloro-2-ethoxypyridine-4-carboxylate ester

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comlibretexts.org The reaction typically proceeds by initial deprotonation of the carboxylic acid by the hydride reagent, followed by reduction of the resulting carboxylate salt to the primary alcohol. Borane (BH₃) complexes, such as BH₃·THF, are also capable of selectively reducing carboxylic acids to alcohols. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids.

Decarboxylation: The removal of the carboxylic acid group via decarboxylation is a potential transformation. The stability of the resulting carbanion intermediate is a key factor in this reaction. For pyridine carboxylic acids, the position of the carboxyl group is critical. Picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid) due to the stabilization of the resulting carbanion by the adjacent nitrogen atom through a zwitterionic intermediate. cdnsciencepub.com Electron-withdrawing groups on the pyridine ring can facilitate decarboxylation. nih.gov While direct decarboxylation of this compound might require harsh conditions, specialized methods for decarboxylation of heteroaromatic carboxylic acids could be applicable. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic and Electrophilic Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards nucleophiles and electrophiles.

Direct functionalization of the pyridine ring can be achieved through metallation reactions. Research has shown that 3-chloro-2-ethoxypyridine (B70323) can undergo regioselective lithiation at the C4 position using n-butyllithium. nih.govresearchgate.netresearchgate.netrsc.org This lithiated intermediate can then be trapped with various electrophiles to introduce a substituent at the 4-position. This strategy offers a direct route to functionalize the carbon adjacent to the carboxylic acid group in the target molecule, although the presence of the acidic proton of the carboxylic acid would necessitate its protection prior to lithiation.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). nih.govarkat-usa.org The resulting N-oxide can exhibit altered reactivity and may serve as a precursor for further functionalization. researchgate.net

Quaternization: The pyridine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary pyridinium (B92312) salts. youtube.com For instance, treatment of 3-chloro-2-ethoxypyridine with an alkylating agent like benzyl (B1604629) bromide has been shown to afford the corresponding N-benzylated pyridinium salt. nih.govrsc.org This quaternization enhances the reactivity of the pyridine ring towards nucleophilic attack.

Reactivity Modulations at the Chloro Position

The chloro substituent at the 3-position is a key site for modifying the molecular scaffold. Its reactivity is influenced by the electronic nature of the pyridine ring and the presence of adjacent substituents. While nucleophilic aromatic substitution on chloropyridines typically occurs at the 2- and 4-positions, the substitution at the 3-position can be achieved through the formation of a pyridyne intermediate. researchgate.netyoutube.com

Detailed studies on 3-chloro-2-ethoxypyridine have demonstrated that after regioselective lithiation at the 4-position, a subsequent transmetallation followed by heating can lead to the formation of a 3,4-pyridyne intermediate. nih.govrsc.orgrsc.org This highly reactive intermediate is then regioselectively attacked by a nucleophile at the 4-position, which, after an electrophilic quench at the 3-position, results in a 2,3,4-trisubstituted pyridine. nih.govrsc.org This sequence effectively allows for the functionalization and potential replacement of the original chloro group at the 3-position.

Table 2: Reactivity Summary of Functional Groups

Functional Group Position Potential Transformations
Carboxylic Acid 4 Esterification, Amidation, Reduction to alcohol, Decarboxylation
Pyridine Ring - C4-Lithiation, N-Oxidation, N-Quaternization
Chloro 3 Substitution via 3,4-pyridyne intermediate

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The chloro group at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyridine ring, which can stabilize the intermediate Meisenheimer complex. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion.

The general mechanism proceeds via the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyridine ring, including the nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate and success of the SNAr reaction are influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

NucleophilePotential Product
R-NH₂ (Amine)3-(Alkyl/Aryl)amino-2-ethoxypyridine-4-carboxylic acid
R-O⁻ (Alkoxide)3-Alkoxy-2-ethoxypyridine-4-carboxylic acid
R-S⁻ (Thiolate)3-(Alkyl/Aryl)thio-2-ethoxypyridine-4-carboxylic acid

Note: The reactivity of the carboxylic acid group may require protection prior to or be considered during the SNAr reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on this compound serves as a suitable handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the chloro-pyridine with an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. The catalytic cycle involves the oxidative addition of the chloro-pyridine to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the chloro-pyridine and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the chloro-pyridine with primary or secondary amines. The Buchwald-Hartwig amination is a versatile method for the synthesis of a wide range of arylamines and has largely replaced harsher traditional methods.

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki-MiyauraR-B(OH)₂C-C3-Aryl/Vinyl-2-ethoxypyridine-4-carboxylic acids
SonogashiraR-C≡CHC-C3-Alkynyl-2-ethoxypyridine-4-carboxylic acids
Buchwald-HartwigR¹R²NHC-N3-(Amino)-2-ethoxypyridine-4-carboxylic acids

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction that can be used to convert the chloro-substituent into a more reactive organometallic species. This is typically achieved by treating the chloro-pyridine with an organolithium or Grignard reagent at low temperatures. The resulting pyridyl-lithium or pyridyl-magnesium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position. This two-step sequence significantly expands the synthetic utility of the starting material.

Investigations into the Ethoxy Group Reactivity

The ethoxy group at the 2-position is generally more stable than the chloro substituent. However, under specific conditions, it can also undergo chemical transformations.

Ether Cleavage and Trans-etherification Studies

Cleavage of the ethyl ether can be accomplished using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). This reaction would yield the corresponding 2-hydroxypyridine (B17775) derivative. Trans-etherification, the exchange of the ethoxy group for another alkoxy group, could potentially be achieved under acid or base catalysis with an excess of a different alcohol, although this is generally a less common transformation for aryl ethers.

Rearrangement Pathways of the Ethoxy Moiety

While less common for simple aryl ethers, rearrangement pathways of the ethoxy group, such as the Claisen rearrangement for allylic aryl ethers, are not directly applicable here. Other potential intramolecular rearrangements would likely require specific catalysts or high-energy conditions and are not considered a primary reactive pathway for this compound under standard laboratory conditions.

Chemo-, Regio-, and Stereoselective Considerations in Derivatization

Given the multiple reactive sites on this compound, selective derivatization is a key consideration.

Chemoselectivity: The relative reactivity of the chloro substituent and the carboxylic acid group is a primary chemoselective challenge. Many cross-coupling and nucleophilic substitution reactions are performed under basic conditions, which would deprotonate the carboxylic acid. This may or may not interfere with the desired reaction. In many cases, protection of the carboxylic acid as an ester may be necessary to achieve the desired transformation at the chloro position. Conversely, reactions targeting the carboxylic acid, such as amide bond formation, can typically be performed selectively in the presence of the chloro group.

Regioselectivity: The positions of the substituents on the pyridine ring are fixed, so regioselectivity issues primarily arise if there are multiple similar leaving groups or if reactions like halogen-metal exchange lead to mixtures of isomers, which is less likely for this specific substrate.

Stereoselectivity: The parent molecule is achiral. Stereoselectivity would become a consideration if chiral reagents or catalysts are used in the derivatization process, leading to the formation of enantiomeric or diastereomeric products. For instance, the introduction of a chiral amine via Buchwald-Hartwig amination would result in a chiral product.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Chloro 2 Ethoxypyridine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a multi-substituted molecule like 3-Chloro-2-ethoxypyridine-4-carboxylic acid, one-dimensional (1D) NMR spectra can be complex due to overlapping signals. researchgate.net Therefore, multi-dimensional techniques are indispensable for unambiguous structural assignment. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spin systems within the molecule. youtube.comscribd.comepfl.ch

Correlation Spectroscopy (COSY): This homonuclear technique identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. scribd.com For this compound, a COSY spectrum would reveal a correlation between the proton at position 5 (H5) and the proton at position 6 (H6) of the pyridine (B92270) ring. It would also show the coupling between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C, one-bond coupling). youtube.comepfl.ch It is instrumental in assigning the carbon signals for the methine (C5, C6) and ethoxy (CH₂, CH₃) groups by linking them to their known proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is vital for identifying long-range (typically 2-4 bonds) ¹H-¹³C correlations. youtube.comepfl.ch This allows for the assignment of quaternary (non-protonated) carbons. For the target molecule, HMBC would show correlations from the pyridine protons (H5, H6) to the carbon atoms of the carboxylic acid (C4, C=O), the chloro-substituted carbon (C3), and the ethoxy-substituted carbon (C2). Similarly, correlations from the ethoxy protons to C2 would definitively confirm the position of this substituent.

The following table provides hypothetical but representative NMR data for this compound, illustrating the expected chemical shifts and key HMBC correlations.

Table 1: Representative NMR Data for this compound
PositionAtom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-COOHQuaternary C~11-13 (broad s)~165H5 → C=O
2Quaternary C-~160H6, -OCH₂- → C2
3Quaternary C-~120H5 → C3
4Quaternary C-~145H5, H6 → C4
5CH~7.8 (d)~110H5 → C3, C4, C6, C=O
6CH~8.5 (d)~150H6 → C2, C4, C5
-OCH₂CH₃CH₂~4.5 (q)~65-OCH₂- → C2, -CH₃
-OCH₂CH₃CH₃~1.4 (t)~14-CH₃ → -OCH₂-

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. d = doublet, q = quartet, t = triplet, s = singlet.

Crystalline organic molecules, particularly those with hydrogen-bonding capabilities like carboxylic acids, can exist in different crystal forms known as polymorphs. While having the same chemical composition, polymorphs can differ in their physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. By analyzing parameters such as chemical shift anisotropy and quadrupolar coupling, ssNMR can distinguish between polymorphs that arise from different molecular packing and hydrogen-bonding arrangements in the crystal lattice. nih.gov For this compound, ssNMR could be used to identify and quantify different polymorphic forms, which is critical in fields like pharmaceuticals where polymorphism affects stability and bioavailability.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). kcl.ac.ukresearchgate.net This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound (C₈H₈ClNO₃). This capability is crucial for distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different atomic compositions). kcl.ac.ukresearchgate.net

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. chemguide.co.uk For this compound, characteristic fragmentation pathways would be expected. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

Loss of the carboxylic acid group (•COOH). libretexts.org

Decarboxylation (loss of CO₂).

Cleavage of the ethyl group from the ether linkage.

The following table details plausible fragments for this compound.

Table 2: Plausible Mass Spectrometry Fragments
Fragment Ion StructureProposed LossExpected m/z (for ³⁵Cl)
[C₈H₈ClNO₃]⁺•Molecular Ion201
[C₈H₇ClNO₂]⁺Loss of •OH184
[C₆H₃ClNO₃]⁺•Loss of C₂H₅•172
[C₇H₈ClNO₂]⁺Loss of •CHO173
[C₇H₇ClNO₂]⁺•Loss of CO173
[C₈H₈ClNO₂]⁺Loss of O185
[C₇H₄ClNO]⁺•Loss of •COOH and C₂H₅•153

X-ray Crystallography for Molecular Conformation and Supramolecular Assembly Elucidation

Furthermore, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice, a field known as supramolecular chemistry. researchgate.net For carboxylic acids, a common and robust interaction is the formation of hydrogen-bonded dimers, where two carboxylic acid groups associate through a pair of O-H···O hydrogen bonds to form a cyclic "heterosynthon". nih.govresearchgate.net It is highly probable that this compound would exhibit such a dimeric structure in the solid state. The analysis would also detail other intermolecular interactions, such as π–π stacking of the pyridine rings or weaker C-H···O and C-H···Cl hydrogen bonds, which collectively govern the crystal packing. tandfonline.com

The table below presents typical crystallographic parameters that might be expected for a compound of this nature, based on published data for similar pyridine carboxylic acid derivatives. rsc.orgresearchgate.net

Table 3: Representative Crystallographic Data Parameters
ParameterTypical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
a (Å)~8-15
b (Å)~5-10
c (Å)~15-25
β (°)~90-105 (for monoclinic)
Volume (ų)~1000-1500
Z (Molecules per unit cell)4 or 8
Key Supramolecular MotifCentrosymmetric R²₂(8) carboxylic acid dimer

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. The vibrational modes of this compound are determined by the collective motions of its atoms, and the frequencies of these vibrations are characteristic of specific bonds and functional moieties.

The vibrational spectrum of this compound can be conceptually divided into contributions from the substituted pyridine ring, the carboxylic acid group, the ethoxy group, and the carbon-chlorine bond.

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring are numerous and complex. The substitution pattern on the ring influences the exact frequencies of these modes. Key vibrations include C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending modes. Ring stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. The presence of electron-donating (ethoxy) and electron-withdrawing (chloro, carboxylic acid) groups will cause shifts in these characteristic frequencies.

Carboxylic Acid Group Vibrations: The carboxylic acid moiety gives rise to several distinct and readily identifiable vibrational bands. In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction significantly influences the vibrational frequencies.

O-H Stretching: The O-H stretching vibration of the carboxylic acid group in a hydrogen-bonded dimer appears as a very broad and strong absorption in the IR spectrum, typically spanning the range of 3300-2500 cm⁻¹.

C=O Stretching: The carbonyl (C=O) stretching vibration is another prominent feature, appearing as a strong, sharp band. For a hydrogen-bonded dimer, this band is typically found in the region of 1720-1680 cm⁻¹.

C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations are often coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

Ethoxy Group Vibrations: The ethoxy group (-OCH₂CH₃) contributes its own characteristic vibrations. These include the C-H stretching vibrations of the methyl and methylene groups, which are typically observed in the 3000-2850 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage are also important and usually appear in the 1260-1000 cm⁻¹ region.

The complementary nature of IR and Raman spectroscopy is particularly useful. While polar bonds like C=O and O-H tend to give strong signals in the IR spectrum, non-polar or symmetric bonds often produce strong signals in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Carboxylic Acid (Dimer)O-H stretch3300-2500Strong, BroadWeak
Carboxylic AcidC=O stretch1720-1680StrongMedium
Pyridine RingC=C, C=N stretch1600-1400Medium-StrongMedium-Strong
Ethoxy GroupC-H stretch3000-2850MediumStrong
Ethoxy GroupC-O-C stretch1260-1000StrongMedium
C-Cl BondC-Cl stretch800-600MediumStrong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic structure and transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals.

For this compound, the electronic absorption spectrum is expected to be dominated by transitions involving the π-electron system of the substituted pyridine ring. The primary transitions of interest are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For substituted pyridines, these bands are often observed in the 200-300 nm range. The presence of substituents like the ethoxy, chloro, and carboxylic acid groups will influence the energy of these transitions and thus the position of the absorption maxima (λmax). The ethoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift, while the electron-withdrawing chloro and carboxylic acid groups may cause a hypsochromic (blue) shift or a more complex interplay of effects.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atoms of the carbonyl and ethoxy groups, to a π* anti-bonding orbital. These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions. They are often observed as a weak shoulder on the tail of the stronger π → π* absorption band.

The solvent in which the spectrum is recorded can have a significant impact on the positions of the absorption maxima. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands. For instance, n → π* transitions typically exhibit a hypsochromic shift in polar solvents, while π → π* transitions may show a bathochromic shift.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While not all molecules fluoresce, for those that do, the fluorescence spectrum can provide further insights into the electronic structure and dynamics of the excited state. The fluorescence emission typically occurs at a longer wavelength (lower energy) than the absorption. The fluorescence properties of pyridine derivatives can be sensitive to substitution and the local environment.

Transition TypeExpected λmax Range (nm)Molar Absorptivity (ε)Notes
π → π200-300High ( > 10,000 L mol⁻¹ cm⁻¹)Strong absorption, sensitive to ring substituents.
n → π> 300Low ( < 1,000 L mol⁻¹ cm⁻¹)Weak absorption, often appears as a shoulder. Sensitive to solvent polarity.

Computational Chemistry and Theoretical Insights into 3 Chloro 2 Ethoxypyridine 4 Carboxylic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's stable three-dimensional arrangement (geometry optimization) and the distribution of its electrons (electronic structure). Density Functional Theory (DFT) is a particularly popular method due to its favorable balance of accuracy and computational cost. nanobioletters.com

For a molecule like 3-Chloro-2-ethoxypyridine-4-carboxylic acid, a typical approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p). tandfonline.com This process calculates the molecule's energy for various atomic arrangements until the lowest energy conformation is found. The output of such a calculation provides optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. scholarsresearchlibrary.com These theoretical values can predict the planarity of the pyridine (B92270) ring and the orientation of its substituents—the chloro, ethoxy, and carboxylic acid groups. scholarsresearchlibrary.commdpi.com For instance, studies on similar molecules like 3,6-Dichloro-2-pyridinecarboxylic acid have used DFT to confirm the planarity between the pyridine ring and its substituent groups. scholarsresearchlibrary.com

Table 1: Representative Geometric Parameters Predicted by DFT for Pyridine Carboxylic Acid Derivatives Note: This table is illustrative, based on typical values for related structures, as specific experimental or calculated data for this compound is not available in the cited sources.

Parameter Typical Predicted Value (Å or °) Significance
C-C (ring) Bond Length 1.37 - 1.42 Å Indicates the aromatic character of the pyridine ring. nih.gov
C-N (ring) Bond Length 1.34 - 1.47 Å Reflects the electronegativity of the nitrogen atom within the ring. nih.gov
C-Cl Bond Length ~1.83 Å Provides insight into the strength and nature of the carbon-chlorine bond. scholarsresearchlibrary.com
C=O (acid) Bond Length ~1.21 Å Characteristic of the carbonyl double bond in the carboxylic acid group.
C-O (acid) Bond Length ~1.35 Å Represents the single bond within the carboxylic acid moiety.
C-N-C Bond Angle ~117° - 122° Defines the geometry around the nitrogen heteroatom in the ring. nih.gov
C-C-C Bond Angle ~117° - 120° Defines the internal angles of the pyridine ring. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results from techniques like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computed structure. pulsus.com

Theoretical vibrational frequencies (IR and Raman) are calculated from the optimized geometry. While raw calculated frequencies are often higher than experimental values, they can be scaled using a correction factor to achieve good agreement. tandfonline.com Potential Energy Distribution (PED) analysis is then used to assign specific vibrational modes, such as O-H stretching in the carboxylic acid group or C-Cl stretching. For example, in a study on 2-chloro-6-methoxypyridine-4-carboxylic acid, the O-H stretching vibration was identified and the deviation from the experimental value was attributed to intermolecular hydrogen bonding. tandfonline.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts help in the assignment of experimental NMR spectra, providing a detailed picture of the molecule's electronic environment. pulsus.com

Table 2: Comparison of Theoretical vs. Experimental Spectroscopic Data for a Related Compound (2-chloro-6-methoxypyridine-4-carboxylic acid)

Spectroscopic Data Predicted Value (DFT/B3LYP) Experimental Value
OH Stretching (FT-IR) 3617 cm⁻¹ 3412 cm⁻¹ tandfonline.com
C=O Stretching (FT-IR) 1790 cm⁻¹ 1734 cm⁻¹ tandfonline.com

Mechanistic Elucidation of Key Reactions and Transition State Analysis using Computational Methods

Computational chemistry is invaluable for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For this compound, this could be applied to understand reactions such as esterification of the carboxylic acid group or nucleophilic substitution at the chloro-substituted carbon. Transition state theory calculations can determine the activation energy, providing a quantitative measure of the reaction's kinetic feasibility. While specific mechanistic studies on this molecule are not available, the methodology is a standard practice in computational organic chemistry. For instance, computational methods have been used to propose mechanisms for the formation of pyridine derivatives. mdpi.com

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. rsc.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

Analysis of the spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, one would expect the HOMO to be localized on the electron-rich pyridine ring and ethoxy group, while the LUMO might be concentrated around the electron-withdrawing carboxylic acid and chloro groups. This analysis helps in rationalizing and predicting the molecule's behavior in chemical reactions. rsc.org

Table 3: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

Parameter Definition Chemical Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital Represents the ability to donate electrons. Higher energy indicates greater nucleophilicity.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons. Lower energy indicates greater electrophilicity.
HOMO-LUMO Gap ΔE = E(LUMO) - E(HOMO) Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net
Global Hardness (η) η = (E(LUMO) - E(HOMO)) / 2 Measures resistance to change in electron distribution. Harder molecules have larger gaps. researchgate.net

Structure-Reactivity Relationship (SAR) Prediction and Ligand Design Principles

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.govmdpi.com Computational methods are central to this process, allowing for the calculation of various molecular descriptors that quantify a molecule's physicochemical properties.

For a compound like this compound, if it were being investigated as a potential drug candidate, researchers would calculate descriptors such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's solubility in water versus lipids.

These descriptors for a series of related compounds can be used to build a mathematical model (a QSAR model) that predicts the biological activity of new, unsynthesized molecules. mdpi.comnih.gov This in silico screening process is a cornerstone of modern ligand design, as it helps prioritize which molecules to synthesize and test, thereby saving significant time and resources. nih.gov For example, contour maps from methods like Comparative Molecular Field Analysis (CoMFA) can visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent analogues. researchgate.net

Strategic Applications of 3 Chloro 2 Ethoxypyridine 4 Carboxylic Acid As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Scaffolds

The molecular architecture of 3-Chloro-2-ethoxypyridine-4-carboxylic acid makes it a promising starting material for the construction of complex heterocyclic scaffolds. The carboxylic acid group at the C4 position can be readily converted into other functional groups such as esters, amides, or acid chlorides, facilitating the attachment of this pyridine (B92270) unit to other molecular fragments. nih.gov For instance, coupling reactions involving the carboxylic acid can lead to the formation of larger, multi-ring systems that are often pursued in medicinal chemistry for their potential biological activities.

The presence of a chloro substituent at the C3 position and an ethoxy group at the C2 position provides additional handles for synthetic transformations. The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functionalities. This reactivity is a cornerstone for building fused heterocyclic systems, where intramolecular cyclization can occur between a substituent introduced at the C3 position and the carboxylic acid or a derivative at the C4 position. Similarly, the ethoxy group can potentially be modified, although it is generally less reactive than the chloro group. The interplay of these functional groups allows for a stepwise and controlled approach to assembling intricate molecular frameworks. While specific examples of its use are not extensively documented in publicly available literature, the principles of heterocyclic chemistry suggest its utility in creating novel molecular skeletons. nih.gov

Precursor for Specialty Chemicals and Agrochemical Intermediates

Pyridine derivatives are widely utilized in the agricultural industry as active ingredients in herbicides, fungicides, and insecticides. The structural features of this compound make it a candidate for the development of new agrochemicals. Chlorinated pyridine carboxylic acids, in particular, serve as crucial intermediates in the synthesis of various pesticides. Patents have described that 4-chloropyridine-2-carboxylic acid chloride, a structurally related compound, is a useful intermediate for both medicines and agrochemicals. mdpi.com

The synthesis of herbicidal compositions often involves pyridine carboxylic acid derivatives. For example, compounds with a 4-amino-3-chloro-pyridine-2-carboxylic acid core have been patented for their use in controlling undesirable vegetation. researchgate.net The presence of the carboxylic acid allows for esterification or amidation, which can be a key step in producing the final active agrochemical compound. The specific substitution pattern of this compound could lead to the development of specialty chemicals with tailored properties for specific agricultural applications.

Table 1: Examples of Structurally Related Pyridine Carboxylic Acids in Agrochemicals

Compound/IntermediateApplication/Use
4-chloropyridine-2-carboxylic acid chlorideIntermediate for agrochemicals and medicines mdpi.com
4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acidHerbicidal compositions researchgate.net
2-chloropyridine 3-carboxylic acid estersStarting materials for herbicides and fungicides google.com

Development of Ligands for Catalysis and Coordination Chemistry

Pyridine carboxylic acids are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to a metal center, creating a stable coordination environment. This property is fundamental to the development of new catalysts for organic synthesis and other applications. mdpi.com

While direct studies on this compound as a ligand are not prominent, the behavior of similar molecules provides insight into its potential. For example, 3-chlorothiophene-2-carboxylic acid has been successfully used as a primary ligand to synthesize novel transition metal complexes with potential anticancer activity. mdpi.com The electronic properties of the pyridine ring in this compound, influenced by the electron-withdrawing chloro group and the electron-donating ethoxy group, could modulate the coordination properties of the resulting metal complexes, potentially leading to catalysts with unique reactivity and selectivity. The development of such ligands is an active area of research for applications in areas like cross-coupling reactions and oxidation catalysis.

Exploration in Materials Science as a Monomer or Component in Polymer Synthesis

The incorporation of pyridine derivatives into polymer structures can impart specific functionalities, such as thermal stability, conductivity, and the ability to coordinate with metals. biosynce.comresearchgate.net The bifunctional nature of this compound, with its carboxylic acid group and reactive chloro group, suggests its potential use as a monomer or a component in the synthesis of functional polymers.

The carboxylic acid can be used for step-growth polymerization, such as in the formation of polyesters or polyamides. The resulting polymers would feature the substituted pyridine ring as a repeating unit in the polymer backbone. These pyridine-containing polymers could have applications in areas such as biodegradable materials or as supports for catalysts. biosynce.com The chloro-substituent on the pyridine ring could also be utilized for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. This would enable the fine-tuning of the material's properties for specific applications in materials science.

Design and Synthesis of Chemical Probes for Academic Investigations

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules. The design of a chemical probe typically involves a core molecule that recognizes a specific biological target, a reactive group for covalent attachment, and a reporter tag for detection. The structure of this compound provides a scaffold that could be elaborated into a chemical probe.

The pyridine core could serve as the recognition element, as pyridine motifs are common in biologically active molecules. nih.gov The carboxylic acid provides a convenient attachment point for a linker, which could in turn be connected to a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a photoreactive group (e.g., a diazirine or benzophenone). rsc.orgunimi.it The chloro and ethoxy groups could be modified to optimize binding affinity and selectivity for a target protein. While the synthesis of a specific probe from this molecule has not been reported, its functional groups offer the necessary handles for the modular construction of such a research tool for academic investigations into cellular processes.

Future Directions and Unexplored Research Avenues for 3 Chloro 2 Ethoxypyridine 4 Carboxylic Acid Chemistry

Emerging Synthetic Methodologies and Sustainable Production Pathways

The future synthesis of 3-Chloro-2-ethoxypyridine-4-carboxylic acid and its derivatives is poised to benefit from cutting-edge methodologies focused on efficiency, selectivity, and sustainability. A significant area of development lies in the late-stage functionalization of the pyridine (B92270) ring. Techniques such as C-H activation could offer novel routes to introduce substituents at specific positions, potentially bypassing multi-step classical syntheses. For instance, the development of catalysts for the selective C-H carboxylation at the 4-position of a pre-functionalized 3-chloro-2-ethoxypyridine (B70323) precursor using CO2 as a green carboxylating agent represents a highly attractive and environmentally conscious approach. chemistryviews.org

Furthermore, the principles of green chemistry are expected to heavily influence future production pathways. nih.gov This includes the exploration of:

One-pot multicomponent reactions: Designing convergent syntheses where multiple starting materials react in a single vessel to form the target molecule, reducing waste and improving efficiency. nih.govnih.gov

Environmentally benign solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents.

Catalytic systems: Employing recyclable and highly efficient catalysts, including biocatalysts or metal nanoparticles, to minimize waste and energy consumption. nih.gov

The thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolites to produce pyridines offers a glimpse into long-term sustainable production strategies that could be adapted for highly substituted pyridines. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

MethodologyPotential Advantages for this compound SynthesisChallenges
Late-Stage C-H CarboxylationHigh atom economy, use of CO2 as a C1 source, potential for high regioselectivity. chemistryviews.orgCatalyst development for specific substitution patterns, reaction optimization.
Multicomponent ReactionsIncreased efficiency, reduced waste, rapid access to diverse derivatives. nih.govnih.govIdentification of suitable starting materials and reaction conditions.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme discovery and engineering for non-natural substrates.
Flow ChemistryImproved safety, scalability, and process control.Initial setup costs, optimization of flow parameters.

Discovery of Novel Reactivity and Transformation Pathways

The unique arrangement of chloro, ethoxy, and carboxylic acid functionalities on the pyridine ring of this compound opens the door to exploring novel chemical transformations. One promising avenue is the deconstruction-reconstruction approach, where the pyridine ring is strategically opened to form intermediates like vinamidinium salts, which can then be used to construct a variety of other N-heterocycles. digitellinc.com This would allow for the transformation of the pyridine core into pyrimidines, isoxazoles, or pyrazoles, exponentially expanding the chemical space accessible from this starting material.

Furthermore, the interplay between the existing substituents could lead to unexpected reactivity. For example, the electron-withdrawing nature of the chlorine and carboxylic acid groups, combined with the electron-donating ethoxy group, could influence the regioselectivity of nucleophilic aromatic substitution or electrophilic attack in novel ways. Investigations into the reactivity of the chlorine atom towards various nucleophiles under different catalytic conditions (e.g., palladium- or copper-catalyzed cross-coupling reactions) could yield a diverse library of derivatives with tailored properties.

Another area ripe for exploration is the transformation of the carboxylic acid group. Beyond standard esterification and amidation reactions, novel decarboxylative couplings could be developed to introduce new functional groups at the 4-position. The development of photochemical or electrochemical methods for the transformation of this compound could also unveil new reaction pathways. researchgate.net

Advanced Characterization Techniques and Data Analysis Methodologies

A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for predicting their reactivity and potential applications. Advanced analytical techniques will play a pivotal role in this endeavor. While standard techniques like 1H and 13C NMR and mass spectrometry are fundamental, more sophisticated methods can provide deeper insights. nih.gov

Advanced NMR techniques , such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and nuclear Overhauser effect spectroscopy (NOESY), will be essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. researchgate.netipb.ptsemanticscholar.org The use of 15N NMR could also provide valuable information about the electronic environment of the nitrogen atom within the pyridine ring. ipb.pt Furthermore, solid-state NMR could be employed to study the crystalline forms and intermolecular interactions of the compound.

Mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), will be critical for confirming the elemental composition of newly synthesized compounds. Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation patterns, which can aid in structural confirmation.

The integration of experimental data with computational chemistry will be a powerful tool for a comprehensive understanding of this molecule.

Interdisciplinary Research Opportunities Involving Pyridine Carboxylic Acids

The versatile nature of the pyridine carboxylic acid scaffold suggests numerous opportunities for interdisciplinary research, extending beyond traditional organic chemistry.

In medicinal chemistry , pyridine and its derivatives are prevalent in a wide range of pharmaceuticals. lifechemicals.comrsc.orgfrontiersin.orgnih.govsemanticscholar.orgresearchgate.net The specific substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel bioactive molecules. nih.govnih.gov Future research could focus on synthesizing libraries of derivatives and screening them for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. rsc.org The presence of both hydrogen bond donors and acceptors, along with a halogen atom for potential halogen bonding, provides a rich molecular landscape for interaction with biological targets.

In materials science , pyridine dicarboxylic acids are being explored as building blocks for metal-organic frameworks (MOFs) and coordination polymers. acs.orgresearchgate.netwur.nl The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of porous materials with potential applications in gas storage, catalysis, and sensing. The chloro and ethoxy substituents on the pyridine ring of this compound could be used to fine-tune the properties of the resulting materials, such as pore size and functionality.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry is set to play an increasingly important role in guiding future research on this compound. Density functional theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. nih.gov This can aid in the interpretation of experimental data and provide insights into the molecule's reactivity.

Predictive models for chemical reactivity can be developed to forecast the outcome of various reactions. rsc.org For instance, computational models can predict the regioselectivity of nucleophilic or electrophilic attack on the pyridine ring, guiding the design of synthetic routes to specific isomers. nih.gov Machine learning algorithms, trained on large datasets of chemical reactions, could also be employed to predict the reactivity of this compound and its derivatives. github.com

Furthermore, in silico drug design methodologies can be used to design novel derivatives with specific biological activities. researchgate.netresearchgate.netnih.govresearchgate.net By docking virtual libraries of compounds based on the this compound scaffold into the active sites of biological targets, researchers can identify promising candidates for synthesis and experimental testing. researchgate.net This computational pre-screening can significantly accelerate the drug discovery process.

Table 2: Computationally Guided Research Directions

Computational ApproachApplication to this compoundExpected Outcome
Density Functional Theory (DFT)Calculation of molecular orbitals, charge distribution, and reaction energetics. nih.govUnderstanding of reactivity, prediction of spectroscopic properties.
Molecular DockingIn silico screening of derivatives against biological targets. researchgate.netIdentification of potential drug candidates.
Machine Learning ModelsPrediction of reaction outcomes and regioselectivity. github.comGuidance for synthetic planning.
Molecular Dynamics SimulationsSimulation of the behavior of derivatives in biological environments.Insight into drug-target interactions and stability.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-Chloro-2-ethoxypyridine-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation of pyridine derivatives with chlorinated aldehydes, followed by cyclization and functionalization. Key steps include:

  • Use of palladium or copper catalysts for coupling reactions (e.g., Ullmann-type or Suzuki-Miyaura reactions) to introduce the ethoxy and chloro groups .
  • Solvent optimization: Polar aprotic solvents like DMF or toluene enhance reaction efficiency.
  • Temperature control: Reactions often proceed at 40–100°C under inert atmospheres to prevent side reactions .
  • Example Protocol :
StepReagents/ConditionsPurpose
14-Chlorobenzaldehyde, 2-aminopyridine, DMF, 80°CCondensation
2Pd(OAc)₂, Cs₂CO₃, tert-butanol, 100°CCyclization
3HCl hydrolysis, 90°CCarboxylic acid formation

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at C2, chloro at C3) via chemical shifts and coupling patterns .
  • FT-IR : Verify carboxylic acid (-COOH) presence via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 48.1%, H: 3.8%, N: 7.0%).

Advanced Research Questions

Q. How can supramolecular interactions of this compound be analyzed to predict crystallographic behavior?

  • Methodological Answer :

  • Cambridge Structural Database (CSD) Analysis : Compare with analogous pyridine-carboxylic acid derivatives (e.g., (E)-3-(pyridin-4-yl)acrylic acid salts) to identify common packing motifs, such as hydrogen-bonded dimers or π-π stacking .
  • X-ray Crystallography : Co-crystallize with counterions (e.g., trifluoroacetate) to stabilize lattice structures. Use software like Mercury to model intermolecular interactions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of crystalline forms, correlating with hydrogen-bond strength.

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Assay Standardization :
  • Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth media (e.g., Mueller-Hinton agar).
  • Control solvent effects (e.g., DMSO concentration ≤1% v/v) to avoid false negatives .
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ determinations to quantify potency variations.
  • Mechanistic Probes : Evaluate enzyme inhibition (e.g., dihydrofolate reductase) via fluorometric assays to confirm target engagement .

Q. What strategies mitigate spectral overlap in NMR analysis caused by the compound’s chloro and ethoxy substituents?

  • Methodological Answer :

  • Advanced NMR Techniques :
  • ²D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H or ¹H-¹³C signals.
  • Variable Temperature NMR : Suppress dynamic effects (e.g., rotamer interconversion of the ethoxy group) at low temperatures .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CH₂O-substituted) to simplify splitting patterns.

Data Contradiction Analysis

Q. How can discrepancies in synthetic yields (e.g., 60% vs. 85%) be systematically addressed?

  • Methodological Answer :

  • Reaction Monitoring : Use LC-MS to track intermediate formation and identify bottlenecks (e.g., incomplete cyclization).
  • Parameter Screening : Optimize catalyst loading (e.g., 5–10 mol% Pd), solvent polarity, and reaction time via DoE (Design of Experiments) .
  • Byproduct Identification : Employ HRMS to detect side products (e.g., dechlorinated analogs) and adjust stoichiometry accordingly.

Structural and Functional Analogues

Q. How does the substitution pattern of this compound influence its reactivity compared to similar pyridine-carboxylic acids?

  • Methodological Answer :

  • Comparative Reactivity Studies :
  • Electrophilic Aromatic Substitution : The electron-withdrawing -COOH and -Cl groups deactivate the ring, directing further substitutions to meta/para positions .
  • Nucleophilic Displacement : Ethoxy groups at C2 can undergo hydrolysis under acidic conditions, unlike methyl or tert-butyl analogs .
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate Fukui indices and predict reactive sites .

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3-Chloro-2-ethoxypyridine-4-carboxylic acid
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3-Chloro-2-ethoxypyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.